molecular formula C17H20N2NaO6S B12409707 Methicillin-d6 (sodium salt)

Methicillin-d6 (sodium salt)

Cat. No.: B12409707
M. Wt: 409.4 g/mol
InChI Key: YPDBCTZTLGGIMN-IIBJRIMISA-N
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Description

Systematic Chemical Nomenclature

The systematic name for methicillin-d6 (sodium salt) is sodium N-((2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2,6-bis(methoxy-d3)benzimidate . This name delineates:

  • Core bicyclic structure : A 4-thia-1-azabicyclo[3.2.0]heptane system with stereochemical designations (2S,5R,6R) for the β-lactam ring.
  • Deuterated substituents : Two methoxy-d3 groups (CD₃O−) at positions 2 and 6 of the benzimidate moiety, substituting six hydrogen atoms with deuterium.
  • Sodium counterion : Derived from deprotonation of the carboxylic acid group at position 2.

The CAS registry number 1356847-96-5 uniquely identifies this compound in chemical databases .

IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name follows hierarchical substitution rules:

  • Parent structure : Methicillin’s bicyclic β-lactam scaffold, formally named 4-thia-1-azabicyclo[3.2.0]heptane.
  • Functional groups :
    • A carboxylic acid group at position 2.
    • A benzimidate ester at position 6, with methoxy-d3 groups at positions 2 and 6 of the benzene ring.
  • Isotopic labeling : The -d3 suffix denotes three deuterium atoms per methoxy group, totaling six deuteriums (d6) .

The sodium salt form arises from neutralization of the carboxylic acid, yielding a negatively charged carboxylate paired with Na⁺ .

Structural Relationship to Parent Methicillin Compound

Methicillin-d6 shares the core structure of methicillin but features strategic deuterations:

Feature Methicillin Methicillin-d6 (Sodium Salt)
Methoxy groups −OCH₃ at C2 and C6 −OCD₃ at C2 and C6
Carboxylic acid −COOH at C2 −COO⁻Na⁺ at C2
Molecular formula C₁₇H₂₀N₂O₆S C₁₇H₁₄D₆N₂NaO₆S

The deuterium substitution occurs exclusively in the methoxy groups, leaving the β-lactam ring and bicyclic system unchanged. This modification minimizes isotopic effects on biological activity while enabling mass spectrometric detection .

Regulatory Classification (FDA/EMA Chemical Categories)

As a non-therapeutic research compound, methicillin-d6 (sodium salt) is not classified under FDA drug categories. However, its parent compound, methicillin, falls under EMA Category A (“Avoid”) due to its historical role in antimicrobial resistance (AMR) development . Key regulatory considerations include:

  • Antimicrobial resistance : Methicillin’s use is restricted in clinical settings due to widespread methicillin-resistant Staphylococcus aureus (MRSA) .
  • Research exemptions : Deuterated analogs like methicillin-d6 are exempt from therapeutic regulations but require compliance with laboratory chemical safety guidelines .
  • Environmental impact : The EMA categorizes β-lactams as high-risk for AMR propagation, necessitating containment in research workflows .

Properties

Molecular Formula

C17H20N2NaO6S

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1/i3D3,4D3;

InChI Key

YPDBCTZTLGGIMN-IIBJRIMISA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O.[Na]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na]

Origin of Product

United States

Preparation Methods

Deuteration Strategies for Methicillin-d6

Acid-Catalyzed Hydrogen-Deuterium Exchange

This method leverages acid catalysts to facilitate isotopic exchange between hydrogen and deuterium. A representative protocol involves:

  • Reagents : Deuterochloroform (CDCl₃), deuterium oxide (D₂O), trifluoroacetic anhydride (TFAA), and deuteroacetone.
  • Procedure :
    • Dissolve methicillin in a 4:1 mixture of CDCl₃ and D₂O.
    • Add TFAA (0.2 mL) and deuteroacetone (2 mL) to the solution.
    • Freeze the mixture in liquid nitrogen and seal the reaction vessel.
    • Heat at 55–60°C for 160–170 hours.
  • Outcome : Achieves >95% deuteration at the 2- and 6-methyl groups of the benzoyl moiety, confirmed via ¹H NMR.
Key Data:
Parameter Value
Temperature 55–60°C
Reaction Time 160–170 hours
Deuteration Efficiency ≥95%
Yield 80–85% (post-purification)

Synthesis from Deuterated Benzoyl Chloride and 6-APA

This route constructs the deuterated methicillin backbone by coupling deuterated benzoyl chloride with 6-aminopenicillanic acid (6-APA):

  • Step 1: Preparation of Deuterated Benzoyl Chloride
    • React 2,6-dimethylbenzoic acid with TFAA/D₂O (2:1) at 100°C for 24 hours.
    • Isolate deuterated benzoyl chloride via distillation (purity >98%).
  • Step 2: Acylation of 6-APA
    • Dissolve 6-APA in a chilled 4% sodium bicarbonate/acetone solution.
    • Slowly add deuterated benzoyl chloride while maintaining pH 7–8.
    • Extract the product into ether, neutralize with KOH, and crystallize.
Key Data:
Parameter Value
6-APA:Phenyl Chloride 1:1.2 molar ratio
Reaction Temperature 0–4°C (during acylation)
Crystallization Solvent Acetone/water (3:1)
Final Purity ≥90% (UV/Vis confirmation)

Industrial-Scale Production

Catalytic Deuterium Incorporation

Large-scale synthesis prioritizes cost efficiency and isotopic purity:

  • Catalyst : Rhodium on alumina (Rh/Al₂O₃) under D₂ atmosphere.
  • Conditions :
    • 80°C, 48 hours in deuterated methanol (CD₃OD).
    • Post-reaction filtration and lyophilization yield >99% deuterated product.

Purification and Quality Control

  • Chromatography : Reverse-phase HPLC with C18 columns (MeCN/H₂O + 0.1% formic acid).
  • Specifications :
    • Isotopic purity: ≥99.5% (LC-MS/MS).
    • Residual solvents: <0.1% (GC-MS).

Analytical Validation of Deuteration

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of peaks at δ 2.3–2.6 ppm (methyl groups) confirms deuteration.
  • ²H NMR : Peaks at δ 2.4–2.7 ppm verify deuterium incorporation.

Mass Spectrometry

  • HRMS : m/z 408.43 [M+Na]⁺ (theoretical 408.43).
  • Fragmentation Pattern : Characteristic β-lactam cleavage at m/z 160.1.

Challenges and Optimization

  • β-Lactam Stability : Prolonged heating (>72 hours) risks ring degradation. Mitigated by strict temperature control (50–60°C).
  • Isotopic Dilution : Trace protonated impurities removed via recrystallization in deuterated ethanol.

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
Acid-Catalyzed Exchange High deuteration efficiency Long reaction time Lab-scale
Benzoyl Chloride Route Scalable, high yield Requires toxic reagents Industrial
Catalytic Deuteration Rapid, solvent-free High catalyst cost Pilot-scale

Chemical Reactions Analysis

Types of Reactions

Methicillin-d6 (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of methicillin-d6 may yield oxidized derivatives, while substitution reactions can produce a variety of substituted methicillin-d6 analogs .

Scientific Research Applications

Metabolic Pathway Studies

Methicillin-d6 is primarily utilized in metabolic research to study the mechanisms of β-lactam antibiotics. By using deuterated compounds, researchers can trace metabolic pathways and interactions with bacterial enzymes more accurately. This is crucial for understanding how methicillin interacts with penicillin-binding proteins involved in bacterial cell wall synthesis, leading to cell lysis and death.

Pharmacokinetics and Drug Interactions

The unique properties of deuterium allow for precise tracking during pharmacokinetic evaluations. Methicillin-d6 can be employed to assess absorption, distribution, metabolism, and excretion (ADME) profiles of drugs in vivo. This application is particularly relevant for developing new therapeutic strategies against antibiotic-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Data Tables

Application AreaDescription
Metabolic ResearchTracing metabolic pathways in vivo
Drug Interaction StudiesInvestigating interactions with bacterial enzymes
Pharmacokinetic EvaluationsAssessing ADME profiles in drug development

Interaction Studies with MRSA

A study highlighted the use of Methicillin-d6 in evaluating its interactions with MRSA strains. Researchers utilized NMR spectroscopy to monitor the binding interactions between Methicillin-d6 and penicillin-binding proteins, providing insights into resistance mechanisms. The findings indicated that the deuterated compound effectively inhibited bacterial growth while allowing for detailed tracking of drug interactions.

Development of New Antibiotics

In another research effort, Methicillin-d6 was employed to understand the pharmacodynamics of new antibiotic candidates against resistant bacterial strains. The ability to trace the compound's metabolic fate helped researchers optimize lead compounds for better efficacy against MRSA .

Mechanism of Action

Methicillin-d6 (sodium salt) exerts its effects by inhibiting the synthesis of bacterial cell wallsThis inhibition prevents the formation of a functional cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages of Deuterated Compounds : Improved detection sensitivity and metabolic stability in pharmacokinetic studies .
  • Limitations : Lack of clinical data for deuterated analogs restricts their use to preclinical research .

Q & A

Q. What are the structural and mechanistic characteristics of Methicillin-d6 (sodium salt) that distinguish it from non-deuterated Methicillin?

Methicillin-d6 (sodium salt) is a deuterium-labeled isotopologue of Methicillin sodium, where six hydrogen atoms are replaced with deuterium. This labeling is typically localized to the methyl groups of the β-lactam structure, which are critical for binding to penicillin-binding proteins (PBPs) and inhibiting peptidoglycan synthesis . Researchers should confirm the deuterium placement via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to ensure isotopic integrity. The sodium salt formulation enhances solubility for in vitro assays, such as minimum inhibitory concentration (MIC) testing .

Q. Which analytical techniques are most effective for quantifying Methicillin-d6 (sodium salt) in biological matrices?

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) is recommended for quantification. Deuterium labeling allows differentiation from endogenous Methicillin in pharmacokinetic studies using mass spectrometry, as the isotopic shift creates a distinct mass-to-charge ratio . For purity validation, use differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) to detect residual solvents .

Q. How should Methicillin-d6 (sodium salt) be stored to maintain stability in long-term studies?

Store the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis of the β-lactam ring. Sodium salts are hygroscopic, so desiccants (e.g., silica gel) should be included in storage vials. Prior to use, verify stability via Fourier-transform infrared spectroscopy (FTIR) to detect degradation products like penicilloic acid .

Advanced Research Questions

Q. How does deuterium labeling influence the pharmacokinetic and pharmacodynamic (PK/PD) profile of Methicillin-d6 compared to its non-deuterated counterpart?

Deuterium incorporation can alter metabolic stability via the kinetic isotope effect (KIE), potentially prolonging half-life by slowing hepatic cytochrome P450-mediated oxidation. To evaluate this, conduct parallel PK studies in murine models using LC-MS/MS to compare plasma concentrations of Methicillin-d6 and Methicillin. Note that KIE magnitude varies with metabolic pathway; prioritize in vitro microsomal assays to identify specific enzymes affected .

Q. What experimental designs are optimal for studying Methicillin-d6 resistance mechanisms in Staphylococcus aureus?

Use a combination of:

  • In vitro serial passage assays under sub-MIC conditions to induce resistance mutations.
  • Whole-genome sequencing of resistant isolates to identify mutations in mecA (encoding PBP2a) or regulatory genes (mecR1, blaR1).
  • Competitive fitness assays to assess the cost of resistance in deuterated vs. non-deuterated environments . Include isothermal titration calorimetry (ITC) to quantify binding affinity changes between Methicillin-d6 and PBPs in resistant strains .

Q. How can researchers resolve contradictions in activity data between Methicillin-d6 and Methicillin in biofilm inhibition assays?

Discrepancies may arise from isotopic effects on diffusion rates or interactions with extracellular polymeric substances (EPS). To address this:

  • Perform confocal microscopy with fluorescently labeled analogs to compare biofilm penetration.
  • Use quartz crystal microbalance (QCM) to measure adsorption kinetics on abiotic surfaces.
  • Validate results with deuterium nuclear Overhauser effect (NOE) NMR to study isotope-specific molecular interactions .

Q. What methodologies validate the isotopic purity of Methicillin-d6 (sodium salt) in metabolic tracing studies?

  • High-resolution mass spectrometry (HRMS): Confirm a mass accuracy of <2 ppm for the deuterated compound.
  • NMR spectroscopy: Use 2^2H-NMR to verify deuterium incorporation sites and exclude protium contamination.
  • Isotope ratio mass spectrometry (IRMS): Quantify 2^2H abundance relative to natural abundance controls .

Q. How can cross-reactivity with non-target β-lactamases be minimized in enzymatic assays using Methicillin-d6?

  • Pre-treat enzyme solutions with clavulanic acid (a β-lactamase inhibitor) to suppress Class A β-lactamases.
  • Use nitrocefin as a chromogenic substrate to competitively inhibit non-target enzymes.
  • Employ surface plasmon resonance (SPR) to measure binding specificity to PBPs vs. β-lactamases .

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